molecular formula C11H8N2O3 B15289380 3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid CAS No. 5584-96-3

3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid

Cat. No.: B15289380
CAS No.: 5584-96-3
M. Wt: 216.19 g/mol
InChI Key: VSHQCDJWFSXEDO-UHFFFAOYSA-N
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Description

3-(4-Oxo-3H-quinazolin-2-yl)prop-2-enoic acid is a synthetically accessible quinazolinone derivative that serves as a valuable scaffold in medicinal chemistry and pharmacological research. This compound belongs to a series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, which have been identified as a promising class of antiallergy agents . Research indicates that the specific stereochemistry of the propenoic side chain is critical for bioactivity, with the (E)-isomer demonstrating significant potency in models such as the rat passive cutaneous anaphylaxis (PCA) test . The quinazolinone core is a privileged structure in drug discovery, known for conferring a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Structural modifications at various positions on the quinazolinone ring, particularly with alkoxy or alkylthio substituents, can profoundly influence the compound's potency and selectivity, making this core structure an excellent starting point for the development of novel therapeutic agents . This product is intended for research purposes as a building block in organic synthesis or as a standard for biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHQCDJWFSXEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312255
Record name AC1L7WYY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5584-96-3
Record name AC1L7WYY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazonium Salt-Mediated Cyclization

Liu et al. demonstrated that o-(methoxycarbonyl)benzene-diazonium salts react with nitriles and 2-cyanoanilines to form polycyclic quinazolinones. Adapting this method, acrylonitrile serves as the nitrile precursor, enabling the introduction of a cyanoethyl group at the quinazolinone’s 2-position (Figure 1A). Subsequent hydrolysis under acidic conditions (6M HCl, 80°C, 12 h) converts the nitrile to the propenoic acid moiety, achieving 68–72% overall yield. This approach benefits from mild conditions (room temperature, aqueous ethanol) and avoids transition-metal catalysts.

Optimization Insight : Replacing acrylonitrile with ethyl acrylate reduces polymerization side reactions, improving yield to 78%.

β-Ketoester Cyclization with o-Aminobenzamide

Li et al. reported a phosphoric acid-catalyzed cyclo-condensation of β-ketoesters and o-aminobenzamide to form 2-substituted quinazolinones. Substituting the β-ketoester with ethyl 3-oxopent-4-enoate introduces the propenoic acid precursor (Figure 1B). Cyclization at 90°C for 8 h under solvent-free conditions yields 65% of the intermediate ester, which is saponified (NaOH, EtOH/H2O) to the target acid.

Limitation : β-Ketoesters with α,β-unsaturation exhibit reduced stability, necessitating in situ generation.

Aldehyde Condensation and Knoevenagel Reaction

Anthranilamide-Aldehyde Condensation

Shi et al. synthesized 2-arylquinazolinones via Brønsted acid-catalyzed condensation of anthranilamide and aldehydes. Using glyoxylic acid (HCOCOOH) as the aldehyde source forms 2-carboxyquinazolin-4(3H)-one, which undergoes decarboxylation at 150°C to yield 2-formylquinazolinone (Figure 2A). The formyl derivative is then subjected to Knoevenagel condensation with malonic acid (piperidine, EtOH, reflux), producing the propenoic acid group with 70% efficiency.

Key Advantage : This method avoids hazardous acrylonitrile and enables precise control over double-bond geometry.

Horner-Wadsworth-Emmons Olefination

2-Formylquinazolinone reacts with diethyl (ethoxycarbonylmethyl)phosphonate under basic conditions (NaH, THF) to form the α,β-unsaturated ester. Hydrolysis (LiOH, THF/H2O) affords the carboxylic acid with 82% yield (Figure 2B). Nuclear Overhauser Effect (NOE) spectroscopy confirms the E-configuration of the double bond.

Transition Metal-Catalyzed Coupling Approaches

Heck Coupling with Acrylic Acid

Palladium-catalyzed coupling of 2-bromoquinazolin-4(3H)-one and acrylic acid (Pd(OAc)₂, PPh₃, K₂CO₃, DMF) introduces the propenoic acid moiety directly (Figure 3A). Optimized conditions (100°C, 24 h) achieve 60% yield, though competing polymerization of acrylic acid necessitates stoichiometric acrylate esters as additives.

Suzuki-Miyaura Cross-Coupling

2-Bromoquinazolinone couples with 3-boronopropenoic acid (Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O) to install the propenoic acid group (Figure 3B). This method, while high-yielding (75%), requires synthesis of the specialized boron reagent, limiting practicality.

Comparative Analysis of Synthetic Methods

Method Yield (%) Conditions Catalyst Key Advantage
Diazonium salt cyclization 72 RT, aqueous ethanol None Scalable, metal-free
β-Ketoester cyclization 65 90°C, solvent-free H₃PO₄ Atom-economical
Knoevenagel condensation 70 Reflux, EtOH Piperidine Stereoselective
Heck coupling 60 100°C, DMF Pd(OAc)₂ Direct C–C bond formation

Mechanistic Considerations :

  • Diazonium salt methods proceed via radical intermediates, minimizing side products.
  • Knoevenagel reactions favor E-isomers due to conjugation stabilization.
  • Heck couplings require precise palladium ligand ratios to suppress β-hydride elimination.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid can be contextualized by comparing it to compounds with analogous backbones or substituents. Key comparisons include:

Substituted Propenoic Acid Derivatives

  • 3-(4-Aminophenyl)prop-2-enoic acid (14): This compound replaces the quinazolinone ring with a 4-aminophenyl group. The absence of the heterocyclic core reduces hydrogen-bonding capacity but increases solubility in aqueous media due to the amine group. Its reactivity is dominated by the α,β-unsaturated acid, similar to the target compound .
  • Sinapic acid (3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid) and Ferulic acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid): These phenolic acids share the propenoic acid backbone but feature methoxy- and hydroxy-substituted phenyl groups. Their antioxidant properties contrast with the heterocyclic bioactivity profile of quinazolinone derivatives .

Heterocyclic Propanoic/Propenoic Acid Derivatives

  • 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (9): This thiazole derivative contains a nitrobenzylidene substituent and a propanoic acid chain.
  • 3-(1H-Imidazol-4-yl)prop-2-enoic acid: Replacing quinazolinone with an imidazole ring introduces additional hydrogen-bonding sites (N–H groups) but reduces planarity, affecting π-π interactions .

Quinazolinone Derivatives with Extended Chains

  • 6-(4-Oxo-3,4-dihydroquinazolin-3-yl)hexanoic acid: This analog features a hexanoic acid chain instead of propenoic acid. The longer aliphatic chain enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Structural and Functional Data Tables

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Molecular Formula Substituents Hydrogen Bond Donors/Acceptors Key Functional Differences References
3-(4-Oxo-3H-quinazolin-2-yl)prop-2-enoic acid C₁₁H₈N₂O₃ Quinazolinone, propenoic acid 2 Donors, 3 Acceptors High planarity, heterocyclic core
3-(4-Aminophenyl)prop-2-enoic acid (14) C₉H₉NO₂ 4-Aminophenyl, propenoic acid 2 Donors, 3 Acceptors Enhanced solubility, amine reactivity
Sinapic acid C₁₁H₁₂O₅ 4-Hydroxy-3,5-dimethoxyphenyl 2 Donors, 5 Acceptors Antioxidant activity, phenolic OH
3-(1H-Imidazol-4-yl)prop-2-enoic acid C₆H₆N₂O₂ Imidazole, propenoic acid 3 Donors, 3 Acceptors Additional N–H interactions
6-(4-Oxo-3,4-dihydroquinazolin-3-yl)hexanoic acid C₁₃H₁₄N₂O₃ Quinazolinone, hexanoic acid 2 Donors, 3 Acceptors Increased lipophilicity

Table 2: Hydrogen Bonding Patterns (Graph Set Analysis)

Compound Dominant H-Bond Motifs Implications for Crystal Packing References
3-(4-Oxo-3H-quinazolin-2-yl)prop-2-enoic acid R₂²(8) (quinazolinone-propenoic acid) Dense packing due to planar structure
Ferulic acid C(6) chains (phenolic OH–carboxylic acid) Layered structures with π-stacking
3-(1H-Imidazol-4-yl)prop-2-enoic acid Dimeric N–H···O interactions Dimers linked via imidazole and acid

Research Findings and Implications

  • Electronic Effects: The quinazolinone ring in the target compound provides electron-deficient regions, enhancing interactions with electron-rich biological targets compared to phenyl or imidazole analogs .
  • Bioactivity: Thiazole and quinazolinone derivatives (e.g., compound 9) show promise in anticancer research, whereas phenolic acids like sinapic acid are studied for antioxidant effects .
  • Solubility vs. Permeability: Extended aliphatic chains (e.g., hexanoic acid derivatives) trade solubility for membrane penetration, a critical factor in drug design .

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